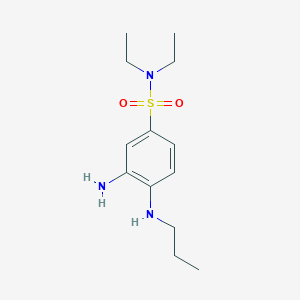

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide” is a chemical compound with the CAS Number: 749902-34-9 . It has a molecular weight of 285.41 and its IUPAC name is this compound .

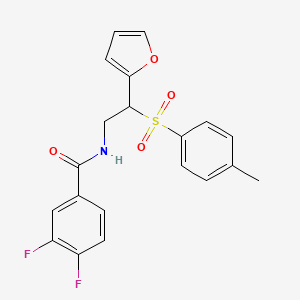

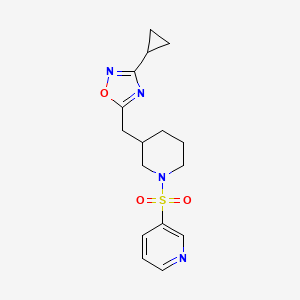

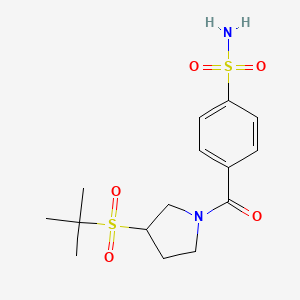

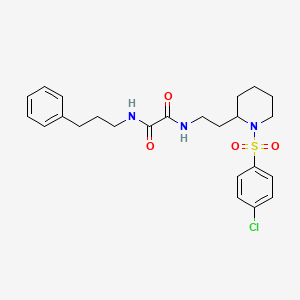

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23N3O2S/c1-4-9-15-13-8-7-11(10-12(13)14)19(17,18)16(5-2)6-3/h7-8,10,15H,4-6,9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique

Photodynamic Therapy Applications

The benzenesulfonamide derivative groups, including variants like 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide, have been explored for their applications in photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) found that these compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Substituted benzenesulfonamides, similar to this compound, have been investigated for their potential as enzyme inhibitors. Oinuma et al. (1991) demonstrated that certain derivatives of benzenesulfonamides can inhibit membrane-bound phospholipase A2, which is significant for potentially reducing the size of myocardial infarction in coronary occluded rats (Oinuma et al., 1991).

Molecular and Crystal Structure Analysis

Studies have also focused on the molecular and crystal structures of benzenesulfonamide derivatives. For instance, Linden and Bienz (1999) investigated the molecular structure of N,N'-Dibenzenesulfonylputrescine, a compound useful in synthesizing polyamine derivatives, which can be related to the structural analysis of this compound (Linden & Bienz, 1999).

Pharmaceutical Drug Synthesis

Thamizharasi, Vasantha, and Reddy (2002) synthesized antimicrobial pharmaceutical drugs using benzenesulfonamide derivatives. These drugs, such as 4-acrylamido-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, demonstrated significant antimicrobial activity, which suggests potential applications for this compound in pharmaceutical drug synthesis (Thamizharasi, Vasantha, & Reddy, 2002).

Antimicrobial Activity

Compounds synthesized from benzenesulfonamide derivatives have shown promising antimicrobial properties. For example, Gupta and Halve (2015) conducted antifungal screening of novel Azetidin-2-ones, derived from benzenesulfonamide, indicating the potential of this compound in developing antifungal agents (Gupta & Halve, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

Propriétés

IUPAC Name |

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2S/c1-4-9-15-13-8-7-11(10-12(13)14)19(17,18)16(5-2)6-3/h7-8,10,15H,4-6,9,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBKXFUXSGJNIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)

![1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B3014015.png)

![3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3014016.png)

![(Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3014021.png)